![molecular formula [13C]4C16H32[15N]2N4O12S2 B602644 Glutathione Disulfide-13C4-15N2 CAS No. 1416898-83-3](/img/no-structure.png)

Glutathione Disulfide-13C4-15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

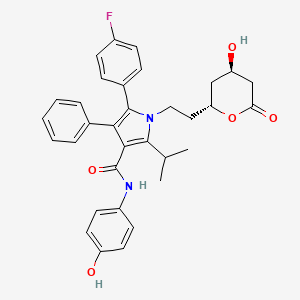

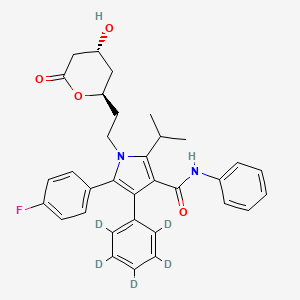

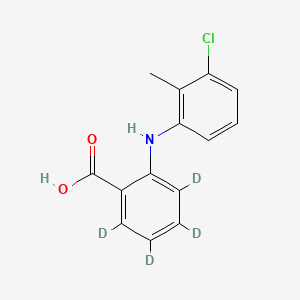

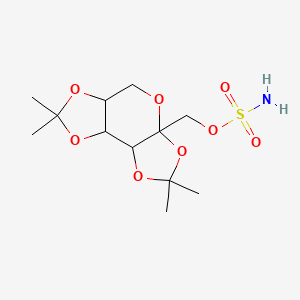

Glutathione Disulfide-13C4-15N2 is a labelled analogue of Glutathione Disulfide . It is a biomarker for fatty liver disease . It is intended for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of Glutathione Disulfide-13C4-15N2 is C20H32N6O12S2 . Its molecular weight is 618.59 g/mol .Chemical Reactions Analysis

Glutathione Disulfide (GSSG), the unlabelled form of Glutathione Disulfide-13C4-15N2, is a disulfide derived from two glutathione molecules. In living cells, GSSG is reduced into two molecules of glutathione with reducing equivalents from the coenzyme NADPH. This reaction is catalyzed by the enzyme glutathione reductase .Wissenschaftliche Forschungsanwendungen

Biosynthetic Labeling and NMR Studies

- Isotope Labeling and Structural Analysis : A biosynthetic procedure has been developed for obtaining 13C-15N doubly labeled glutathione, which is valuable for detailed NMR structural analysis. This method involves using mutant Escherichia coli cultures grown on doubly labeled media (Bushweller, Holmgren, & Wüthrich, 1993).

Cellular Redox Homeostasis

- Cytosolic Redox Potential Measurement : Advanced fluorescent probes reveal that cytosolic glutathione disulfide (GSSG) concentration is tightly regulated, even under oxidative stress, contributing significantly to cellular redox homeostasis (Morgan et al., 2013).

Protein-Thiol Interactions

- Protein-Glutathione Mixed Disulfide Formation : Research on ocular lenses has shown that oxidative stress induces the formation of protein-glutathione mixed disulfides, suggesting mechanisms for modulating redox buffer under stress conditions (Willis & Schleich, 1996).

Analytical Techniques

- Quantification and Detection Methods : Various methods for the quantification of glutathione and glutathione disulfide, such as enzymatic recycling, HILIC–MS/MS, and spectrophotometric/microplate reader assays, have been developed, enhancing accuracy in biological and clinical research (Rahman, Kode, & Biswas, 2006; Haberhauer-Troyer et al., 2013).

Surface Interactions and Nanotechnology

- Adsorption on Nanoparticles : Studies on α-Al2O3 nanoparticles show how glutathione disulfide interacts with surfaces, leading to applications in biomolecule-nanomaterial interactions (Dringen et al., 2011).

Redox Signaling and Cellular Processes

- Regulation of Protein Function and Signaling : Glutathione disulfide plays a role in regulating protein function through disulfide bond formation, influencing cellular processes like proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).

Drug Delivery Systems

- Disulfide Cleavage in Drug Delivery : Research into controlled drug delivery systems has utilized disulfide bonds, including GSSG, as triggers for drug release in targeted areas like tumor tissues (Yang, Chen, & Hu, 2014).

Hydrogel Formation and Material Science

- Self-Assembly and Gelation : GSSG's ability to self-assemble into gels in organic solvents opens avenues in material science and bioengineering (Lyon & Atkins, 2001; Mahajan et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Glutathione and its oxidized form, Glutathione Disulfide, have been implicated in various diseases, making them valid and effective targets for medicinal chemistry interventions . For example, increased levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . The enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain targeting prodrugs and brain drug delivery systems . Further, a glutathione conjugate can serve as a marker for the presence of a reactive electrophile providing valid information for the evaluation of a drug candidate .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Glutathione Disulfide-13C4-15N2 can be achieved by introducing isotopic labels of carbon-13 and nitrogen-15 into the molecule. This can be achieved by incorporating labeled starting materials into the synthesis pathway.", "Starting Materials": [ "L-Glutathione (unlabeled)", "13C4-L-cysteine hydrochloride", "15N2-L-glutamic acid", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Protect the thiol group of L-Glutathione with a suitable protecting group such as acetamidomethyl (Acm) or tert-butyl (tBu) group.", "Step 2: React the protected L-Glutathione with 13C4-L-cysteine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the labeled Glutathione-Cysteine conjugate.", "Step 3: Remove the protecting group from the thiol group of the labeled Glutathione-Cysteine conjugate to regenerate the thiol group.", "Step 4: React the labeled Glutathione-Cysteine conjugate with 15N2-L-glutamic acid in the presence of a coupling reagent to form the labeled Glutathione Disulfide.", "Step 5: Oxidize the labeled Glutathione Disulfide using an oxidizing agent such as hydrogen peroxide to form Glutathione Disulfide-13C4-15N2." ] } | |

CAS-Nummer |

1416898-83-3 |

Molekularformel |

[13C]4C16H32[15N]2N4O12S2 |

Molekulargewicht |

618.58 |

Aussehen |

White to Off-White Solid |

melting_point |

>149°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

27025-41-8 (unlabelled) |

Synonyme |

N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2; GSSG-13C4,15N2; Glutathione Disulphide-13C4,15N2; Glutathione Oxidized-13C4,15N2; Glutathione-S-S-glutathione-13C4,15N2; Glutathione-SSG-13C4,15N2; Oxidized L-Glutathione-13C4,15N2 |

Tag |

Glutathione Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

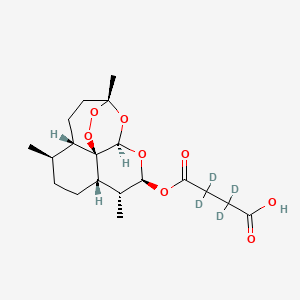

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)